molecular formula C59H74N18O14 B15129488 4-[[1-[[6-amino-1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

4-[[1-[[6-amino-1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

Cat. No.: B15129488
M. Wt: 1259.3 g/mol
InChI Key: RTASYRSYWSLWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly complex, peptide-based molecule featuring multiple functional groups, including pyrrolidine, indole, imidazole, and oxobutanoic acid moieties. The presence of indole and imidazole groups—common in bioactive alkaloids and enzyme inhibitors—implies roles in modulating cellular processes, such as apoptosis or ferroptosis . While its exact biological targets remain unspecified, its structural complexity aligns with compounds prioritized via advanced analytical techniques like LC/MS screening, which are critical for identifying minor but pharmacologically relevant molecules .

Properties

IUPAC Name

4-[[1-[[6-amino-1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H74N18O14/c60-16-6-5-12-40(59(91)77-17-7-13-47(77)58(90)66-27-48(61)79)70-52(84)41(18-31-23-64-37-10-3-1-8-35(31)37)72-56(88)45(22-50(81)82)75-55(87)44(21-34-26-63-30-68-34)74-57(89)46(28-78)76-53(85)42(19-32-24-65-38-11-4-2-9-36(32)38)71-54(86)43(20-33-25-62-29-67-33)73-51(83)39-14-15-49(80)69-39/h1-4,8-11,23-26,29-30,39-47,64-65,78H,5-7,12-22,27-28,60H2,(H2,61,79)(H,62,67)(H,63,68)(H,66,90)(H,69,80)(H,70,84)(H,71,86)(H,72,88)(H,73,83)(H,74,89)(H,75,87)(H,76,85)(H,81,82)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTASYRSYWSLWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H74N18O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis would start with the preparation of the core structure, followed by the sequential addition of various functional groups. Common reagents might include amino acids, protecting groups, and coupling agents.

Industrial Production Methods

Industrial production of such complex molecules often involves automated peptide synthesizers and large-scale reactors. The process would be optimized for yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized into three groups: marine-derived peptides , plant-derived alkaloids , and synthetic small molecules . Below is a comparative analysis:

Parameter Target Compound Marine-Derived Peptides (e.g., Salternamide E) Plant-Derived Alkaloids (e.g., Ficus citrifolia isolates) Synthetic Small Molecules (e.g., 7-[[2-(5-methoxy-1H-indol-3-yl)ethyl]-methylamino]-N-(4-methoxyphenyl)-octanamide)
Molecular Weight High (>1500 Da) Moderate (500–1000 Da) Low–Moderate (200–600 Da) Moderate (400–800 Da)
Key Functional Groups Indole, imidazole, pyrrolidine, oxobutanoic acid Cyclic peptides, halogenated groups Indole, tannins, terpenes Indole, imidazole, sulfonamide
Bioactivity Hypothesized: Enzyme inhibition, apoptosis/ferroptosis induction Antimicrobial, anticancer Antimicrobial, antioxidant Enzyme inhibition (e.g., kinase or protease targets)
Synthesis Complexity High (multiple coupling steps, chiral centers) Moderate (fermentation or semi-synthesis) Low (plant extraction) Moderate (multi-step organic synthesis)
Source Likely synthetic or semi-synthetic Marine actinomycetes Plant leaves (Ficus citrifolia) Synthetic

Key Findings:

Structural Complexity vs. However, plant-derived indole alkaloids like those from Ficus citrifolia exhibit comparable bioactivity with simpler structures, suggesting that trace components in the target compound may enhance efficacy . Synthetic analogues (e.g., imidazole-pyrimidine derivatives) share modular design principles but lack the peptide backbone, limiting their utility in protein-protein interaction inhibition .

Therapeutic Potential: The compound’s imidazole and indole motifs align with ferroptosis-inducing agents (FINs), which selectively target cancer cells while sparing normal tissues . This contrasts with marine peptides, which often exhibit broad-spectrum cytotoxicity . Unlike plant-derived alkaloids, which require optimization for bioavailability, the peptide backbone of the target compound may improve tissue penetration, albeit at the cost of metabolic stability .

Analytical Challenges: Characterization of such a complex molecule demands advanced techniques like LC/MS and NMR, as highlighted in studies on marine actinomycetes and plant metabolites . Trace impurities or stereochemical variations could significantly alter bioactivity, necessitating rigorous quality control akin to green procurement standards for synthetic compounds .

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